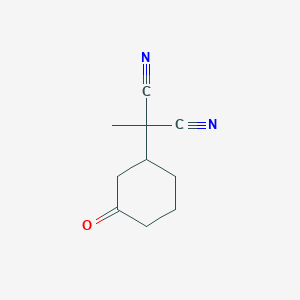
Propanedinitrile, methyl(3-oxocyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, methyl(3-oxocyclohexyl)- is an organic compound with the molecular formula C13H16N2O It is a derivative of propanedinitrile, featuring a methyl group and a 3-oxocyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, methyl(3-oxocyclohexyl)- typically involves the reaction of 3-oxocyclohexanecarbonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, methyl(3-oxocyclohexyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Primary amines.
Substitution: Substituted nitrile derivatives.
Applications De Recherche Scientifique
Propanedinitrile, methyl(3-oxocyclohexyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanedinitrile, methyl(3-oxocyclohexyl)- involves its interaction with specific molecular targets. The nitrile groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The 3-oxocyclohexyl group may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedinitrile: A simpler derivative with only nitrile groups.
3-Oxocyclohexanecarbonitrile: Lacks the methyl group present in propanedinitrile, methyl(3-oxocyclohexyl)-.
Methyl 3-oxocyclohexanecarboxylate: Contains a carboxylate group instead of nitrile groups.
Uniqueness
Propanedinitrile, methyl(3-oxocyclohexyl)- is unique due to the presence of both nitrile and 3-oxocyclohexyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
409306-99-6 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-methyl-2-(3-oxocyclohexyl)propanedinitrile |
InChI |
InChI=1S/C10H12N2O/c1-10(6-11,7-12)8-3-2-4-9(13)5-8/h8H,2-5H2,1H3 |
Clé InChI |
IWAAWOKVGONNNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)(C#N)C1CCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















